Cas no 90884-12-1 (Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]-)
![Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]- structure](https://www.kuujia.com/scimg/cas/90884-12-1x500.png)
90884-12-1 structure
Product name:Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]-
Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]-
- 4-methyl-N-(4-methylphenyl)-N-[4-[2-(4-methylphenyl)ethenyl]phenyl]aniline
- N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]benzenamine
- 90884-12-1
- SCHEMBL5492449
- 4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline
- DTXSID10709916
- N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl) ethenyl]benzenamine
- QIHJIPVNXXFGEW-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C29H27N/c1-22-4-10-25(11-5-22)12-13-26-14-20-29(21-15-26)30(27-16-6-23(2)7-17-27)28-18-8-24(3)9-19-28/h4-21H,1-3H3
- InChI Key: QIHJIPVNXXFGEW-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Computed Properties
- Exact Mass: 389.214
- Monoisotopic Mass: 389.214
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 8.5
- Topological Polar Surface Area: 3.2A^2
Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]- Related Literature
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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